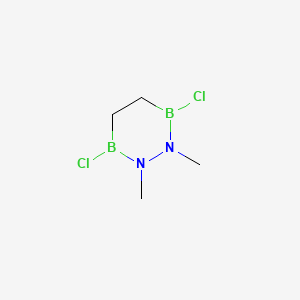
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane is a unique organoboron compound characterized by its two chlorine atoms and two methyl groups attached to a diazadiborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane typically involves the reaction of boron trichloride with a suitable diamine precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is then heated to facilitate the formation of the diazadiborinane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include substituted diazadiborinane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane involves its interaction with specific molecular targets. The chlorine atoms and diazadiborinane ring play a crucial role in its reactivity and binding affinity. The compound can form stable complexes with various substrates, facilitating catalytic processes and other chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-1,2,4,5-tetrazine: Similar in structure but with different reactivity and applications.
1,3-Dichloro-5,5-dimethylhydantoin: Used as an oxidizing agent with distinct chemical properties.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: An imidazolium-based compound with different applications in catalysis.
Uniqueness
3,6-Dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane is unique due to its specific ring structure and the presence of both chlorine and methyl groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
75915-36-5 |
|---|---|
Molecular Formula |
C4H10B2Cl2N2 |
Molecular Weight |
178.7 g/mol |
IUPAC Name |
3,6-dichloro-1,2-dimethyl-1,2,3,6-diazadiborinane |
InChI |
InChI=1S/C4H10B2Cl2N2/c1-9-5(7)3-4-6(8)10(9)2/h3-4H2,1-2H3 |
InChI Key |
OUWZPHQEYNOAGR-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCB(N(N1C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















